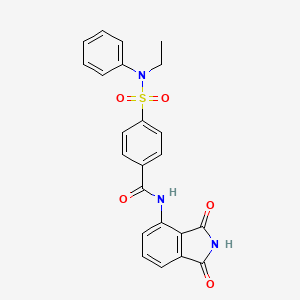

![molecular formula C19H19N5O4S B2477446 1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide CAS No. 852135-98-9](/img/structure/B2477446.png)

1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b]thiazole ring, a nitrophenyl group, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring, which is a fused ring system containing nitrogen, sulfur, and carbon atoms . The 3-methyl-6-(3-nitrophenyl) substitution would add complexity to the structure .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating . The exact reactions it undergoes would depend on the conditions and reagents present.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the nitro group could make it more polar, affecting its solubility in different solvents .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including those with a structure similar to the compound , have demonstrated significant antitumor activity. These compounds have been investigated for their potential as new antitumor drugs, with studies focusing on various derivatives that have passed preclinical testing stages. The exploration of these structures is motivated by the search for compounds with diverse biological properties, including antitumor effects (Iradyan, et al., 2009).

Therapeutic Versatility

The therapeutic versatility of imidazo[2,1-b]thiazoles has been extensively reviewed, highlighting their wide range of pharmacological activities. These compounds have been the focus of development for new derivatives that exhibit diverse therapeutic effects. The significance of the imidazo[2,1-b]thiazole moiety in the design of therapeutic agents is underscored by its inclusion in numerous drugs (Shareef, et al., 2019).

CNS Acting Drugs Synthesis Source

Research has identified certain functional chemical groups, including imidazole derivatives, as potential sources for the synthesis of novel Central Nervous System (CNS) acting drugs. These compounds, featuring heteroatoms such as nitrogen and sulfur, form a large class of organic compounds with effects ranging from depression to euphoria and convulsion. This suggests the potential of imidazo[2,1-b]thiazoles in the development of CNS medications (Saganuwan, 2017).

Future Directions

Mechanism of Action

Target of Action

The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This affects various biochemical pathways that rely on coenzyme A, leading to the inhibition of Mtb growth .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME), are predicted in silico . These properties significantly impact the compound’s bioavailability, which is crucial for its effectiveness as a drug.

Result of Action

The compound exhibits significant antitubercular activity. For instance, one of the derivatives of this compound, IT10, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . This indicates that the compound can effectively inhibit the growth of Mtb at these concentrations .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized and evaluated under controlled laboratory conditions .

properties

IUPAC Name |

1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFDBDTKKDCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

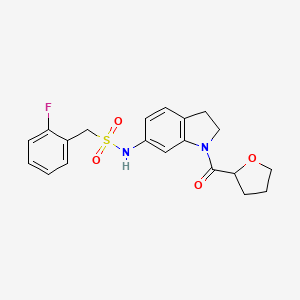

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2477365.png)

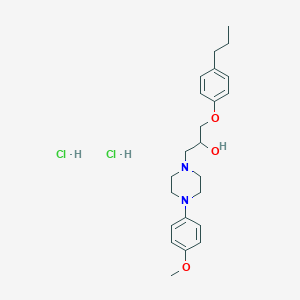

![6-Oxaspiro[2.5]octane-1-carbohydrazide](/img/structure/B2477368.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![methyl (2Z)-3-anilino-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2477375.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

![1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B2477378.png)

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2477382.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)